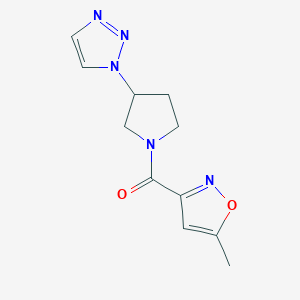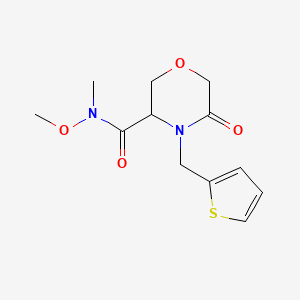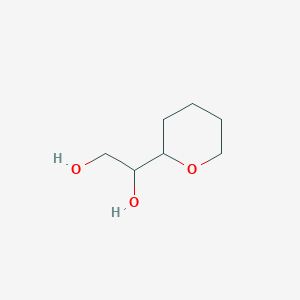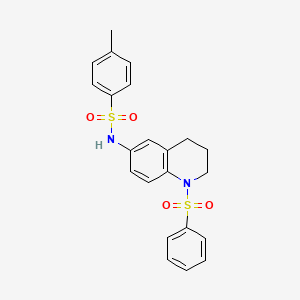
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds bearing structural similarities to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone" often involves complex organic reactions. For instance, Cao et al. (2010) detailed the synthesis and crystal structure of a pyrazol-triazol methanone compound, emphasizing the use of NMR, MS, and IR spectra for characterization, alongside X-ray diffraction for structural identification (Cao, Dong, Shen, & Dong, 2010). These methodologies are indicative of the synthetic routes and analytical techniques likely relevant to our compound of interest.
Molecular Structure Analysis
Understanding the molecular structure is crucial for assessing the compound's potential applications and interactions. Techniques such as X-ray diffraction and spectroscopic methods (NMR, IR, MS) provide detailed insights. For example, Gumus et al. (2018) demonstrated the use of X-ray diffraction and theoretical calculations (HF and DFT methods) to analyze the molecular structure of a triazolo-benzoxadiazocine compound, highlighting the importance of these approaches in elucidating chemical structures (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be explored through various organic reactions and theoretical studies. Malik and Khan (2014) synthesized a series of triazinyl pyrrolidinyl methanone derivatives, evaluating their anticonvulsant activities, which indicates the potential for studying chemical reactions and biological properties (Malik & Khan, 2014).
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
Compounds incorporating structures similar to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone have been investigated for their potential in treating cancer and combating microbial infections. For instance, a study by Katariya et al. (2021) synthesized a series of heterocyclic compounds that demonstrated significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). These compounds also showed promising in vitro antibacterial and antifungal activities, suggesting their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Anticonvulsant Agents
Another research avenue for similar compounds involves the development of anticonvulsant agents. Malik and Khan (2014) synthesized a series of novel derivatives that were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. One particular compound exhibited potent anticonvulsant activity with a significant protective index, suggesting its potential as a sodium channel blocker and anticonvulsant agent (Malik & Khan, 2014).
Drug-likeness and Microbial Investigation
Pandya et al. (2019) focused on synthesizing a library of compounds to investigate their drug-likeness properties and in vitro microbial activities. The synthesized compounds exhibited good to moderate activity against bacterial and fungal strains, with some showing better antimycobacterial activity compared to standard drugs. The in-silico analysis further indicated excellent drug-likeness properties of these compounds, highlighting their potential in drug development (Pandya, Dave, Patel, & Desai, 2019).
Synthesis of Pyrrolidine Derivatives
The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring has been explored due to the significant biological activities associated with these scaffolds. Prasad et al. (2021) developed a series of such derivatives, highlighting the versatile applications of these compounds in pharmaceuticals, including their roles as anti-migraine, antiviral, anticancer, and anxiolytic agents (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8-6-10(13-18-8)11(17)15-4-2-9(7-15)16-5-3-12-14-16/h3,5-6,9H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHMIRSVPZOCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)
![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)
![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)

![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)
![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)

![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)

![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)

